molecular formula C12H20N2O5S B2884375 Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide CAS No. 1250995-87-9

Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide

Cat. No.: B2884375
CAS No.: 1250995-87-9
M. Wt: 304.36
InChI Key: LLJIJCDEHHTIBW-VDDIYKPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide is a bicyclic sulfonamide derivative characterized by a fused isothiazoloazepine core. Key structural features include:

  • tert-Butyl carbamate (Boc group): Provides steric protection for the amine, improving stability during synthesis .
  • 1,1-Dioxide (sulfone) moiety: Increases polarity and electron-withdrawing effects, influencing solubility and intermolecular interactions.

Its structural complexity positions it as a candidate for pharmacological studies, particularly in protease inhibition or chiral catalysis.

Properties

IUPAC Name

tert-butyl (1S,5S,7R)-4,4-dioxo-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-5-8-4-9-12(7-14,18-8)6-13-20(9,16)17/h8-9,13H,4-7H2,1-3H3/t8-,9+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJIJCDEHHTIBW-VDDIYKPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3C(C1)(O2)CNS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]3[C@@](C1)(O2)CNS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the isothiazolo[4,5-c]azepine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxides or hydroxyl groups, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound may interact with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Target Compound vs. (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (3)

Property Target Compound Compound 3
Core Structure Isothiazoloazepine with epoxy bridge Phenylcarbamate with hydroxyethyl side chain
Functional Groups Epoxy, sulfone, Boc Hydroxyethyl, Boc
Synthesis Key Step Likely involves epoxidation and sulfonation (hypothetical) NaBH4 reduction of acetyl group (84% yield)
Reactivity High (epoxy ring strain, sulfone electrophilicity) Moderate (hydroxy group for derivatization)

Target Compound vs. Racemic-(4aS,7S,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

Property Target Compound Oxazine Analog
Heterocycle Isothiazoloazepine (N-S-O system) Oxazine (N-O system)
Key Functional Groups Epoxy, sulfone Hydroxyl, Boc
Polarity High (sulfone, epoxy) Moderate (hydroxyl)
Potential Applications Enzyme inhibition (sulfone as H-bond acceptor) Chiral intermediate (hydroxyl for H-bonding)

Physicochemical Properties

Parameter Target Compound Compound 3 Oxazine Analog
Molecular Weight ~350–400 g/mol* 265.3 g/mol ~280–300 g/mol*
Solubility Moderate (polar) Low (aryl Boc) Moderate (hydroxyl)
Stability High (sulfone) Moderate Moderate

*Estimated based on structural analogs.

Research Implications and Limitations

  • Reactivity : The target’s epoxy-sulfone system may enable unique ring-opening pathways for generating chiral centers, unlike Compound 3’s hydroxyethyl group or the oxazine analog’s hydroxyl .
  • Data Gaps: Limited evidence on the target compound’s synthesis and properties necessitates further experimental validation. Current comparisons rely on structural extrapolation from analogs.

Biological Activity

Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide (CAS No. 1250995-87-9) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀N₂O₅S
  • Molecular Weight : 304.36 g/mol
  • CAS Number : 1250995-87-9
  • Purity : Minimum 95% .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, organotin carboxylate complexes have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus . While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in this area.

Enzyme Inhibition

Research on related compounds suggests that they may act as enzyme inhibitors. For example, tiruchanduramine derivatives have been shown to inhibit α-glucosidase activity effectively . Given the structural similarities between these compounds, this compound may exhibit similar inhibitory effects on carbohydrate-metabolizing enzymes.

Case Study 1: Synthesis and Biological Evaluation

A study focusing on the synthesis of tiruchanduramine derivatives reported that certain structural modifications led to enhanced biological activity against yeast α-glucosidase . This suggests that modifications in the isothiazole framework could be explored for improving the biological profile of this compound.

Case Study 2: Antioxidant Activity of Related Compounds

Another study evaluated the antioxidant properties of organotin complexes derived from sulfosalicylic acid . These complexes showed significant free radical scavenging activity. It would be beneficial to investigate whether this compound exhibits similar antioxidant properties.

Data Summary Table

Property Value
Molecular FormulaC₁₂H₂₀N₂O₅S
Molecular Weight304.36 g/mol
CAS Number1250995-87-9
Purity≥95%
Potential Biological ActivitiesAntimicrobial; Enzyme Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.